(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Description
(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H18ClNO3S and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of complex compounds involving chlorophenyl and benzothiazinone structures often employs advanced techniques. For instance, the synthesis of benzophenone derivatives, which share a resemblance to the target compound, can involve oxidation reactions or interactions with sulfur- and oxygen-containing nucleophiles under specific conditions (Pouzet et al., 1998). Such methods could potentially be applied or adapted for the synthesis of the target compound.
Structural Redetermination and Disorder : A study on a related benzophenone derivative highlights the importance of precise structural determination, revealing disorder in certain groups not identified in previous analyses. This level of detail is crucial for understanding the molecular configuration and properties of complex organic compounds (Takahashi, 2011).
Potential Applications
Antimicrobial Agents : Research on benzothiazinone and related compounds has explored their potential as antimicrobial agents. For example, derivatives of thiophene methanones have been studied for their antimicrobial activity, suggesting that structurally similar compounds might also possess such properties (Sah et al., 2014).
Antioxidant Properties : Compounds with benzothiazinone structures have been investigated for their antioxidant properties. The synthesis of derivatives and their in vitro antioxidant activities suggest that our compound of interest could also be explored for similar antioxidant applications (Çetinkaya et al., 2012).
Clathrate Formation : A study on the interaction between aromatic rings in clathrate formation involving benzothiazinone derivatives indicates the potential application of these compounds in the development of inclusion complexes, which could have implications in pharmaceutical formulation and material science (Eto et al., 2011).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3S/c1-2-16-6-5-7-19(14-16)25-15-22(23(26)17-10-12-18(24)13-11-17)29(27,28)21-9-4-3-8-20(21)25/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBZOVGWOLTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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